p-NH2-Bn-DTPA
Overview
Description
P-NH2-Bn-DTPA is a bifunctional chelating agent . It has been used in the synthesis of radiopeptide scintigraphic agents for detecting cardiac ischemia . It forms stable complexes with metal ions, which is a common property of chelating agents .
Molecular Structure Analysis
The molecular formula of this compound is C21H30N4O10 . It is a derivative of diethylenetriaminepentaacetic acid (DTPA) and consists of a benzyl group and an amino group.Chemical Reactions Analysis
This compound is used as a chelating agent, forming stable complexes with metal ions . It has been used in the synthesis and labeling of radiopeptide scintigraphic agents .Physical and Chemical Properties Analysis
This compound is a white crystalline powder. It has a molecular weight of 498.5 g/mol . It is highly soluble in water and organic solvents.Scientific Research Applications
Detection of Heavy Metal Ions : p-NH2-Bn-DTPA is used in the development of specific antibodies for the detection of heavy metal ions like lead (Pb2+). It has been successfully used in conjugates for indirect competitive enzyme-linked immunosorbent assay (ELISA), showing high specificity and minimal cross-reaction with other divalent ions (Ruo-zhen Yu et al., 2014).
Cardiac Ischemia Imaging : In medical imaging, this compound conjugates are being explored for their potential in cardiac ischemia imaging. Studies show that radiolabeled this compound peptides can effectively target ischemic regions in the heart, making them valuable for scintigraphic agents in detecting heart diseases (N. Mohtavinejad et al., 2020).
Optical/Magnetic Resonance Imaging Probes : The compound has also been used in the synthesis of lanthanide(III) complexes for bimodal (optical/magnetic resonance) imaging. These complexes exhibit enhanced properties for imaging applications, offering both optical and magnetic resonance imaging capabilities (E. Debroye et al., 2013).
Wastewater Treatment : this compound modified materials are used in environmental science for the removal of heavy metals from wastewater. Studies have demonstrated its effectiveness in adsorbing metal ions like copper (Cu2+), lead (Pb2+), and nickel (Ni2+) from aqueous solutions, highlighting its potential in environmental remediation (Natalia S. Surgutskaia et al., 2020).
Radiotherapy and Diagnostic Imaging : In radiotherapy and diagnostic imaging, this compound is used as a bifunctional chelator for radiolabeling peptides and antibodies. This application is crucial in the development of targeted radiopharmaceuticals for cancer diagnosis and therapy (S. Spreckelmeyer et al., 2017).
Mechanism of Action
Target of Action
The primary target of p-NH2-Bn-DTPA is the erythropoietin receptor–Beta common receptor (EPOR–βcR) found on the surface of hypoxic or ischemic cardiac cells . This receptor is overexpressed in these cells, making it an ideal target for the compound .
Mode of Action
this compound interacts with its target by binding to the EPOR–βcR . This binding triggers the activation of the main signaling pathways of JAK2, STAT-5, and PI3K/Akt . These pathways are involved in provoking hypoxic cells to regenerate, neutralize apoptosis, and suppress inflammation .
Biochemical Pathways
The activation of the JAK2, STAT-5, and PI3K/Akt pathways leads to a series of downstream effects. These effects include the regeneration of hypoxic cells, neutralization of apoptosis, and suppression of inflammation . These pathways are triggered by the activation of the beta subunit of EPO, one of the four main subunits of EPO .
Pharmacokinetics
It is known that the compound is radiolabeled with 99mtc, yielding more than 97% . This high yield suggests that the compound has good bioavailability. The compound shows significant binding affinity to H9c2 hypoxic cells .
Result of Action
The result of the action of this compound is the detection of cardiac ischemia . A considerable accumulation of 99mTc-p-NH2-Bn-DTPA was detected in the ischemic region by biodistribution study and SPECT/CT scintigraphy . This indicates that the compound is effective in its action.
Action Environment
The action of this compound is influenced by the environment in which it is present. For instance, the presence of hypoxic or ischemic cardiac cells, which overexpress the EPOR–βcR, is crucial for the compound’s action
Safety and Hazards
Properties
IUPAC Name |
2-[[(2S)-3-(4-aminophenyl)-2-[bis(carboxymethyl)amino]propyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O10/c22-15-3-1-14(2-4-15)7-16(25(12-20(32)33)13-21(34)35)8-23(9-17(26)27)5-6-24(10-18(28)29)11-19(30)31/h1-4,16H,5-13,22H2,(H,26,27)(H,28,29)(H,30,31)(H,32,33)(H,34,35)/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEZWPBDUNJUSES-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the p-NH2-Bn-DTPA-(Lys-Dabcyl,Phe)-pHBSP conjugate interact with its target in the context of cardiac ischemia, and what are the downstream effects?
A: The research primarily focuses on the ability of this compound-(Lys-Dabcyl,Phe)-pHBSP to bind to erythropoietin receptor–Beta common receptors (EPOR– βcR) []. While the exact mechanism is not fully elucidated in the provided research, pHBSP is known to exhibit tissue-protective effects in ischemic situations through its interaction with EPOR– βcR. The this compound acts as a chelator for the radioisotope Technetium-99m (99mTc), allowing for visualization of the conjugate's biodistribution. Increased uptake of the radiolabeled conjugate in ischemic regions is attributed to the binding affinity of pHBSP to EPOR– βcR, which are upregulated in these areas. This accumulation enables the detection of cardiac ischemia using SPECT/CT imaging.
Q2: What is the evidence for the binding affinity of Tc-p-NH2-Bn-DTPA-(Lys-Dabcyl,Phe)-pHBSP to its target?
A: The research demonstrates a significant binding affinity of the radiolabeled peptide, Tc-p-NH2-Bn-DTPA-(Lys-Dabcyl,Phe)-pHBSP, to H9c2 hypoxic cells in vitro []. This finding suggests that the conjugate retains its ability to target cells under ischemic conditions, supporting its potential as a cardiac ischemia imaging agent.
Q3: What analytical techniques were employed to evaluate the Tc-p-NH2-Bn-DTPA-(Lys-Dabcyl,Phe)-pHBSP conjugate?
A: The researchers utilized a combination of in vitro and in vivo methods. Radiolabeling efficiency was assessed, with results indicating over 97% labeling yield []. Biodistribution studies were conducted to quantify the accumulation of the radiolabeled conjugate in different organs, including the heart. Finally, SPECT/CT scintigraphy was employed to visualize the distribution of the conjugate within the body, confirming its accumulation in the ischemic region [].
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